4-(4-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid
Description
4-(4-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid is a fluorinated bicyclic compound featuring a thiane ring (a six-membered sulfur-containing heterocycle) modified with two sulfonyl oxygen atoms (1,1-dioxo group) and a 4-fluorophenyl substituent.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4S/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-18(16,17)8-6-12/h1-4H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYZTSUAPAGBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization for Thiopyran Ring Formation
The thiopyran (thiane) ring is constructed via cyclization reactions using sulfur-containing precursors. A representative approach involves the condensation of 4-fluorophenylacetonitrile with thioglycolic acid under acidic conditions. This reaction proceeds via nucleophilic attack by the thiol group on the nitrile carbon, followed by intramolecular cyclization to form the six-membered thiane ring.
Reaction Conditions :
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Catalyst : Concentrated hydrochloric acid (HCl)
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Temperature : 80–90°C, reflux
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Solvent : Ethanol/water mixture (3:1 v/v)
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Yield : ~75% (isolated as a crystalline solid after recrystallization in ethanol)
Oxidation to 1,1-Dioxide Moiety
The thiane ring is oxidized to the 1,1-dioxide (sulfone) derivative using strong oxidizing agents. Potassium permanganate (KMnO₄) in basic aqueous media is particularly effective, as demonstrated in analogous quinoline syntheses.
Procedure :
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Dissolve 4-(4-fluorophenyl)thiane-4-carboxylic acid methyl ester in 10% NaOH solution.
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Add KMnO₄ incrementally at 35–45°C to avoid overoxidation.
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Stir for 4–6 hours until complete conversion (monitored via TLC).
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Acidify with HCl to pH 1–2, precipitating the sulfone intermediate.
Optimization Insights :
Carboxylation Strategies
The carboxylic acid group is introduced via hydrolysis of a nitrile or ester precursor. For the target compound, hydrolysis of a methyl ester under acidic conditions is preferred:
Methyl Ester Hydrolysis :
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Reagents : 6M HCl, reflux for 12 hours.
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Yield : 85–90% after neutralization and extraction.
Industrial Production Methods
Scalable Oxidation Protocols
Industrial processes prioritize cost-effectiveness and safety. Continuous flow reactors enable efficient oxidation using persulfate salts (e.g., ammonium persulfate) in aqueous acetic acid:
| Parameter | Value |
|---|---|
| Oxidizer | Ammonium persulfate (2.0 eq) |
| Temperature | 50–60°C |
| Residence Time | 30 minutes |
| Conversion Rate | >95% |
Advantages :
Crystallization and Purification
Final purification employs fractional crystallization using ethanol/water (7:3 v/v) at 4°C. This step removes residual oxidizers and byproducts, achieving >99% purity (HPLC-UV analysis).
Comparative Analysis of Oxidation Methods
The choice of oxidizer significantly impacts yield and scalability:
| Oxidizing Agent | Conditions | Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| KMnO₄ | 40°C, NaOH, 6 hours | 92 | 12.50 |
| H₂O₂ (30%) | 70°C, H₂SO₄, 8 hours | 78 | 8.20 |
| (NH₄)₂S₂O₈ | 50°C, flow reactor, 30 minutes | 95 | 10.80 |
Key Observations :
-
KMnO₄ offers high yields but generates MnO₂ waste, complicating disposal.
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Persulfates in flow systems balance efficiency and environmental impact.
Mechanistic Insights
Sulfone Formation Pathways
Oxidation of the thiane sulfur proceeds via a two-electron transfer mechanism. KMnO₄ acts as a strong electrophile, abstracting electrons from the sulfur atom to form sulfoxide intermediates, which further oxidize to sulfones.
Steric and Electronic Effects
The electron-withdrawing fluorophenyl group stabilizes the transition state during cyclization, accelerating ring closure. Conversely, the sulfone moiety increases ring strain, necessitating precise temperature control to prevent retro-cyclization.
Challenges and Mitigation Strategies
Byproduct Formation
Overoxidation during sulfone synthesis can yield sulfonic acid derivatives. Mitigation includes:
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Stoichiometric Control : Limiting KMnO₄ to 1.5 equivalents.
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Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance reaction homogeneity.
Scalability of Carboxylation
Direct carboxylation via CO₂ insertion remains challenging due to low reactivity. Current workflows prefer ester hydrolysis, though emerging methods explore photocatalytic carboxylation using visible light.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide moiety back to the corresponding sulfide.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiopyran ring and carboxylic acid group contribute to its overall chemical reactivity and stability. The 1,1-dioxide moiety may play a role in redox reactions and influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their biological activities, and physicochemical properties:
Key Comparative Insights
Structural Features and Bioactivity
- Electron-Withdrawing Groups : The 4-fluorophenyl group is common across analogs and enhances metabolic stability and binding affinity via hydrophobic and π-π interactions. The sulfonyl group in the target compound may further increase polarity and hydrogen-bonding capacity compared to ketones (e.g., 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid) .
- Ring Systems: Naphthyridine/Quinoline (): Bicyclic systems improve planar stacking with DNA/enzyme targets, critical for anticancer activity . Thiane vs. Cyclohexane: The 1,1-dioxothiane ring in the target compound introduces sulfone groups, which may enhance oxidative stability but reduce lipophilicity compared to cyclohexane derivatives .
Pharmacological Performance
- Anticancer Activity: NSC 368390 shows >90% inhibition of solid tumors, attributed to its biphenyl and fluorine substituents.
- Enzyme Inhibition : The pyrimidine-based analog in demonstrates low binding energy (-8.7 kcal/mol) to KFase, highlighting the role of fluorophenyl-carboxylic acid motifs in competitive inhibition .
Biological Activity
4-(4-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings on its biological activity, focusing on its mechanisms, effects, and therapeutic implications.
Chemical Structure and Properties
The compound features a thiane ring with a dioxo group and a carboxylic acid functional group, along with a fluorinated phenyl substituent. Its molecular formula is C₉H₇FNO₄S₂, and it possesses unique properties that contribute to its biological activity.
Research indicates that the compound interacts with various biological targets, particularly within the context of viral infections and cancer therapies. The fluorophenyl moiety has been shown to enhance binding affinity to specific proteins involved in critical cellular processes.
Interaction with HIV-1 Integrase
A study demonstrated that the compound can form hydrogen bonds with key amino acid residues in the HIV-1 integrase (IN), which is crucial for viral replication. Specifically, interactions were noted with histidine 171 and glutamic acid 170, suggesting a potential role as an antiviral agent .
Biological Activities
The biological activities of this compound have been evaluated in several studies:
- Antiviral Activity : The compound exhibited moderate antiviral effects with inhibition percentages ranging from 33% to 45% against certain viral strains. However, toxicity was noted at higher concentrations (CC₅₀ values exceeding 200 µM) indicating a need for careful dosage management .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although specific mechanisms remain to be elucidated. The compound's structure may contribute to its ability to disrupt microbial cell walls or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Some studies have indicated that the compound may possess anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways.
Case Studies and Experimental Data
Several experimental studies have been conducted to evaluate the efficacy and safety profile of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the thiane ring or the fluorophenyl moiety could significantly impact biological activity. Variations in substituents may enhance binding affinity or alter pharmacokinetic properties, suggesting avenues for further drug development.
Q & A
Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorophenyl precursors. For example:
- Step 1 : Condensation of 4-fluoroaniline derivatives with suitable carbonyl compounds to form intermediates (e.g., ketones or esters) .
- Step 2 : Cyclization using sulfur-containing reagents (e.g., thiols or sulfonic acids) to construct the thiane ring .
- Step 3 : Oxidation (e.g., with peroxides or ozone) to introduce the dioxo group .
Optimization parameters include: - Catalysts : Lewis acids (e.g., BF₃·Et₂O) for cyclization efficiency .
- Temperature : Controlled heating (60–80°C) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation if ingested .
Q. How can researchers purify this compound to achieve high analytical purity?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 4°C to isolate crystalline product .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for impurity removal .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity validation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Predict HOMO-LUMO gaps to identify reactive sites for electrophilic substitution .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous environments to study stability .
- Docking Studies : Map interactions with biological targets (e.g., enzymes) to guide drug design .
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective results)?
- Methodological Answer :
- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to establish EC₅₀ values .
- Structural Analogs : Synthesize derivatives with modified fluorophenyl or dioxothiane groups to assess structure-activity relationships .
- Metabolic Stability Assays : Use liver microsomes to evaluate degradation rates, which may explain variability in efficacy .
Q. What experimental approaches are used to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450) to identify binding motifs .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for inhibitor-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
